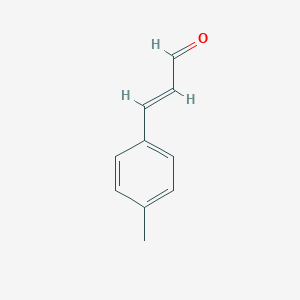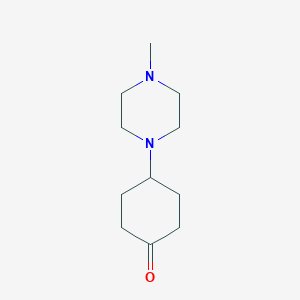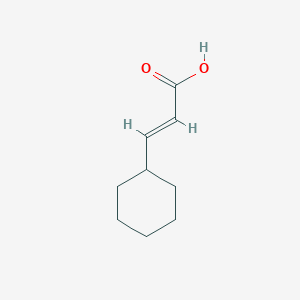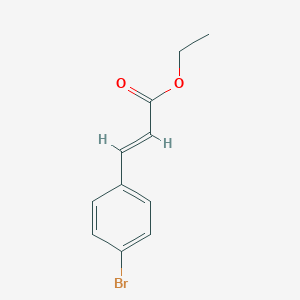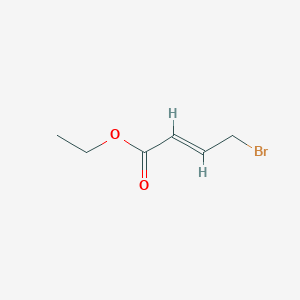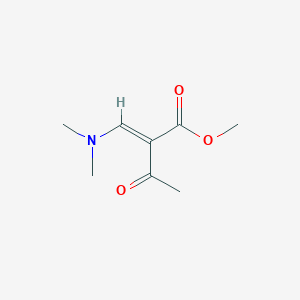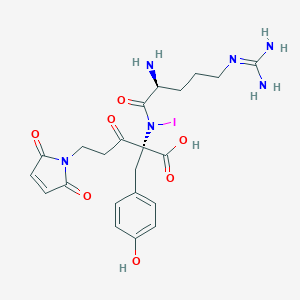
3-Maleimidopropionylarginylmonoiodotyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Maleimidopropionylarginylmonoiodotyrosine, also known as MITC, is a chemical compound used in scientific research. It is an iodine-containing tyrosine derivative that is commonly used as a labeling reagent in radioimmunoassay and for protein modification. MITC is a versatile molecule that can be used to study protein interactions, protein localization, and protein turnover. In
Mécanisme D'action
3-Maleimidopropionylarginylmonoiodotyrosine reacts with sulfhydryl groups on proteins to form covalent bonds. This reaction occurs through a thiol-disulfide exchange mechanism, which results in the formation of a stable thioether bond. The reaction between this compound and proteins is specific and selective, as it only reacts with sulfhydryl groups that are exposed on the surface of proteins.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on proteins. It can modify the structure and function of proteins, alter their localization, and affect their turnover. This compound can also affect the activity of enzymes and other proteins by modifying their active sites. The physiological effects of this compound are dependent on the specific protein that is modified, as well as the site of modification.
Avantages Et Limitations Des Expériences En Laboratoire
3-Maleimidopropionylarginylmonoiodotyrosine has several advantages for lab experiments. It is a specific and selective labeling reagent that can be used to study protein-protein interactions, protein localization, and protein turnover. This compound is also stable and can be used in a variety of experimental conditions. However, this compound has some limitations. It can only react with sulfhydryl groups that are exposed on the surface of proteins, which limits its use for studying proteins that are buried within a protein complex. This compound can also be toxic to cells at high concentrations, which can limit its use in cell-based experiments.
Orientations Futures
There are several future directions for the use of 3-Maleimidopropionylarginylmonoiodotyrosine in scientific research. One direction is the development of new labeling reagents that can be used to study proteins that are buried within a protein complex. Another direction is the use of this compound in combination with other labeling reagents to study protein interactions and localization in complex biological systems. Additionally, the development of new methods for the synthesis of this compound and other labeling reagents will enable researchers to study a wider range of proteins and biological processes.
Méthodes De Synthèse
3-Maleimidopropionylarginylmonoiodotyrosine can be synthesized through a multi-step process. The first step involves the synthesis of N-(3-maleimidopropionyl) glycine, which is then reacted with L-arginine to form N-(3-maleimidopropionyl)arginine. The final step involves the reaction of N-(3-maleimidopropionyl)arginine with monoiodotyrosine to form this compound. The synthesis method of this compound is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
3-Maleimidopropionylarginylmonoiodotyrosine is widely used in scientific research as a labeling reagent in radioimmunoassay and for protein modification. It is used to study protein interactions, protein localization, and protein turnover. This compound is also used to study the structure and function of proteins, as well as the role of proteins in various biological processes. This compound is a valuable tool for researchers studying protein-protein interactions, protein trafficking, and protein degradation.
Propriétés
| 138191-82-9 | |
Formule moléculaire |
C22H27IN6O7 |
Poids moléculaire |
614.4 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-iodoamino]-5-(2,5-dioxopyrrol-1-yl)-2-[(4-hydroxyphenyl)methyl]-3-oxopentanoic acid |
InChI |
InChI=1S/C22H27IN6O7/c23-29(19(34)15(24)2-1-10-27-21(25)26)22(20(35)36,12-13-3-5-14(30)6-4-13)16(31)9-11-28-17(32)7-8-18(28)33/h3-8,15,30H,1-2,9-12,24H2,(H,35,36)(H4,25,26,27)/t15-,22+/m0/s1 |
Clé InChI |
AFNHYMBYOPDLFG-OYHNWAKOSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@](C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)[C@H](CCCN=C(N)N)N)I)O |
SMILES |
C1=CC(=CC=C1CC(C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)C(CCCN=C(N)N)N)I)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)C(CCCN=C(N)N)N)I)O |
| 138191-82-9 | |
Synonymes |
3-maleimidopropionyl-Arg-I-Tyr 3-maleimidopropionylarginylmonoiodotyrosine 3-MPAIT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B151965.png)

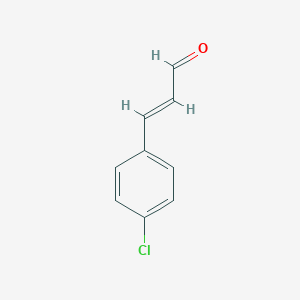
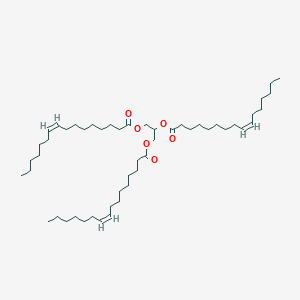
![naphthalen-2-yl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B151975.png)
